3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid
Description
3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid is a heterocyclic compound featuring a fused indoloquinoxaline core with a propionic acid substituent at the 6-position. Indoloquinoxalines are nitrogen-containing bicyclic systems known for their aromaticity and electronic properties, which make them attractive in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-indolo[3,2-b]quinoxalin-6-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15(22)9-10-20-14-8-4-1-5-11(14)16-17(20)19-13-7-3-2-6-12(13)18-16/h1-8H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVWYUAXRQFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and quinoxaline derivatives under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process . The final product is usually purified through recrystallization from solvents such as DMF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indole derivatives .
Scientific Research Applications
3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with DNA, affecting gene expression and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
(a) Thieno[2,3-b]thiophene Derivatives
- Structure: Bis-heterocyclic compounds with sulfur-containing thieno[2,3-b]thiophene cores (e.g., compounds 2a–c, 4, 6a,b in ) .
- Comparison: Unlike the nitrogen-rich indoloquinoxaline core, thieno[2,3-b]thiophene derivatives prioritize sulfur atoms, altering electronic properties. The reduced nitrogen content may limit hydrogen-bonding interactions compared to the target compound.
- Applications: Primarily explored as novel materials due to sulfur’s electron-rich nature .
(b) Pyridoindole Derivatives
- Structure : Compounds like (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (compound 1) feature a fused pyridine-indole system with acetic acid substituents .
- Comparison: The pyridoindole core lacks the quinoxaline moiety, reducing aromatic conjugation. The acetic acid group (vs.
- Biological Activity : Compound 1 exhibits aldose reductase inhibition (IC50 in micromolar range), while its saturated analogue (compound 2) shows marginal activity .
(c) Thieno[2,3-b]pyridine Derivatives
- Structure: Examples include 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides () and carbonitrile/ester derivatives (e.g., compounds 6c, 6d in ) .
- Comparison: The thienopyridine core combines sulfur and nitrogen but lacks the indole ring. Functional groups like amides () and nitriles () differ from the propionic acid moiety, influencing reactivity and pharmacokinetics.
Functional Group Analysis
Biological Activity
3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique structure, which combines indole and quinoxaline moieties. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate indole and quinoxaline derivatives under controlled conditions. This compound exhibits a molecular weight of 291.30 g/mol and can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce G1 phase cell cycle arrest in cancer cells.
- Apoptosis Induction : It promotes apoptosis via the intrinsic pathway, activating caspases and altering mitochondrial membrane potential.
A study demonstrated that the compound exhibited IC50 values in the low micromolar range against human tumor cell lines, indicating potent antiproliferative effects.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimal inhibitory concentrations (MIC) for certain derivatives ranged from 0.25 to 1 mg/L against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Protein Binding : The compound binds to various proteins and enzymes, altering their activity.
- DNA Interaction : It may interact with DNA, affecting gene expression and cellular processes.
These interactions lead to downstream effects that contribute to its anticancer and antimicrobial activities .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulator | Stimulates plant growth |
| Quinoxaline derivatives | Heterocyclic compounds | Antimicrobial | Effective against resistant bacteria |
| 6H-indolo[2,3-b]quinoxaline | Related indole derivative | Anticancer | Induces apoptosis |
This table highlights that while these compounds share structural similarities with this compound, they exhibit different biological activities and effects.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 5 µM.
- Antimicrobial Efficacy : Another study tested the antimicrobial properties against clinical isolates of MRSA. The compound showed superior efficacy compared to standard antibiotics like vancomycin.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid while minimizing experimental iterations?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials by isolating critical variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways, as demonstrated in ICReDD’s approach to reaction design . Validate predictions with small-scale experiments to confirm feasibility .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve structural ambiguities in the indoloquinoxaline core. Pair this with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For purity assessment, apply HPLC with diode-array detection to quantify impurities, referencing protocols for analogous heterocyclic compounds . If solubility challenges arise, utilize solid-state NMR or X-ray crystallography for definitive structural elucidation.
Q. How can researchers establish the reaction mechanism for this compound formation?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Use intermediate trapping (e.g., quenching reactions at controlled intervals) coupled with LC-MS analysis to detect transient species. Compare experimental data with density functional theory (DFT) simulations of proposed mechanisms to validate or refine hypotheses .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound derivatives with enhanced properties?
- Methodological Answer : Apply molecular docking studies to predict binding affinities for target proteins (e.g., kinase inhibitors). Combine this with QSAR (quantitative structure-activity relationship) models to correlate structural modifications (e.g., substituent electronegativity) with bioactivity. Validate predictions via parallel synthesis and in vitro assays, iterating between computation and experiment for efficiency .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?
- Methodological Answer : Use multivariate statistical analysis (e.g., PCA or PLS regression) to identify overlooked variables (e.g., solvent polarity effects). Reconcile discrepancies by revisiting computational parameters (e.g., basis sets in DFT) or experimental conditions (e.g., trace moisture in reactions). Cross-validate findings using independent techniques (e.g., kinetic vs. thermodynamic control studies) .
Q. How can researchers address challenges in scaling up this compound synthesis?
- Methodological Answer : Optimize reactor design (e.g., continuous-flow systems) to manage exothermicity and mixing inefficiencies. Apply process simulation software (e.g., Aspen Plus) to model heat transfer and mass balance at larger scales. Integrate membrane separation technologies (e.g., nanofiltration) for efficient purification, referencing CRDC subclass RDF2050104 .
Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s reaction kinetics?
- Methodological Answer : Implement response surface methodology (RSM) to model complex interactions between variables. Use Bayesian optimization for adaptive experimental design, prioritizing high-information experiments. For time-resolved data, apply machine learning algorithms (e.g., random forests) to uncover hidden patterns in kinetic datasets .
Data-Driven Research Questions
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Document all experimental parameters (e.g., stirring rate, humidity) using FAIR data principles . Share raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Zenodo. Perform round-robin tests across labs to identify protocol-sensitive steps and standardize procedures .
Q. What frameworks guide the integration of experimental and computational data for this compound?
- Methodological Answer : Adopt ICReDD’s feedback loop model : (1) Use quantum calculations to propose reaction pathways, (2) validate with targeted experiments, (3) refine models using experimental data via machine learning. This closes gaps between theory and practice, accelerating discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
